molecular formula C7H7BrFNO2S B13184589 N-(2-bromo-4-fluorophenyl)methanesulfonamide

N-(2-bromo-4-fluorophenyl)methanesulfonamide

Cat. No.: B13184589
M. Wt: 268.11 g/mol
InChI Key: AUXGWJHHHJVTJE-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group attached to a 2-bromo-4-fluorophenyl aromatic ring. Sulfonamides are widely studied for their antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

N-(2-bromo-4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3

InChI Key

AUXGWJHHHJVTJE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on the phenyl ring significantly alter molecular conformation and intermolecular interactions. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
N-(2-Bromo-4-fluorophenyl)methanesulfonamide C₇H₆BrFNO₂S 282.10 2-Br, 4-F Planar aromatic ring with halogenated meta/para positions
N-(4-Chlorophenyl)methanesulfonamide C₇H₈ClNO₂S 205.67 4-Cl Para-chloro substitution enhances symmetry
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 219.69 3-Cl, 4-CH₃ Steric hindrance from methyl group
N-(2-Methylphenyl)methanesulfonamide C₈H₁₁NO₂S 185.24 2-CH₃ Ortho-methyl disrupts planarity

Key Observations :

  • Crystal Packing : In N-(2-formylphenyl)-4-methylbenzenesulfonamide, C–H⋯O hydrogen bonds form trans-dimeric structures, a feature likely shared with halogenated derivatives due to similar polar interactions .
Spectroscopic Properties
  • NMR and IR : DFT calculations for N-(2-methylphenyl) and N-(3-methylphenyl) methanesulfonamides reveal distinct chemical shifts for NH protons (δ 8.5–9.5 ppm) and sulfonyl S=O stretches (~1300 cm⁻¹ in IR), which shift predictably with halogen substitution .
  • Vibrational Modes: The 2-bromo-4-fluoro substitution likely red-shifts aromatic C–Br and C–F stretches compared to non-halogenated analogs, as seen in furan and thiophene studies .

Biological Activity

N-(2-bromo-4-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, providing an overview of its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a phenyl ring substituted with bromine and fluorine atoms. The presence of these halogens enhances its binding affinity to various biomolecules, making it a promising candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets through competitive inhibition or allosteric modulation. This mechanism has been explored in various studies, highlighting its potential therapeutic roles in treating inflammatory diseases and cancers.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound has shown effectiveness in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Studies indicate that it selectively inhibits COX-1 over COX-2, which is crucial for developing anti-inflammatory drugs .
  • Anticancer Properties : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. This suggests that it may serve as a lead compound for further anticancer drug development .
  • Protein-Ligand Interactions : The unique halogen substitutions enhance the compound's binding affinity to proteins, facilitating studies on protein-ligand interactions that are vital for understanding its pharmacological effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Inhibition of COX Enzymes :
    • A study reported that derivatives of this compound exhibited significant anti-inflammatory effects by inhibiting COX-1 activity. The hydrophobic interactions contributed to its selectivity towards COX-1 over COX-2 .
  • Cytotoxicity Against Cancer Cells :
    • In vitro evaluations showed that this compound derivatives displayed potent cytotoxicity across a spectrum of cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the side chains could enhance efficacy and reduce toxicity .
  • Molecular Docking Studies :
    • Molecular docking studies have elucidated potential binding sites on target proteins, confirming the compound's ability to interact effectively with critical biological targets involved in disease pathways .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 Value
This compoundCOX-1 InhibitionNot specified
Compound A (similar structure)Anticancer Activity5 nM
Compound B (similar structure)COX-2 InhibitionHigher than COX-1

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